Product packaging for rhoH12 protein(Cat. No.:CAS No. 124671-05-2)

rhoH12 protein

Cat. No.: B1169053
CAS No.: 124671-05-2
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Description

The Recombinant Human RhoH12 Protein is a high-purity preparation of the Ras homolog family member H (RHOH), also historically known by its clone designation rhoH12 . This protein is a member of the Rho GTPase family, but is considered atypical due to amino acid substitutions that render it GTPase-deficient and constitutively active in its GTP-bound state . Unlike broader Rho family members, RHOH expression is primarily restricted to hematopoietic cells, where it functions as a key regulatory molecule . Recent research has illuminated its role as a molecular brake in activated neutrophils, where it limits effector functions like degranulation and the formation of Neutrophil Extracellular Traps (NETs) by inhibiting the actomyosin-mediated transport of organelles . Mechanistically, inducible RHOH expression under inflammatory conditions binds to non-muscle myosin heavy chain IIA (NMHC IIA), thereby restraining cytoskeletal reorganization and cellular activation . In T-cells, RHOH is crucial for proper development, activation, and differentiation, acting as a negative regulator of processes like proliferation and migration, potentially by antagonizing Rac1 signaling . This protein is thus an essential tool for researchers investigating signaling pathways in immunology, hematopoiesis, and cancer biology, particularly for studying the fine-tuning of inflammatory responses and cytoskeletal dynamics in immune cells . The product is presented as a lyophilized powder and is intended for Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

124671-05-2

Molecular Formula

C17H25NO.HCl

Synonyms

rhoH12 protein

Origin of Product

United States

Genetic and Transcriptional Regulation of Rhoh12 Protein

Gene Structure and Genomic Loci of RhoH Protein

The RHOH gene is located on the short (p) arm of human chromosome 4. wikipedia.org Specific genomic coordinates place it at band 4p14, spanning from base pair 40,191,053 to 40,246,967. wikipedia.org The gene's structure has been detailed in scientific literature, indicating it is composed of multiple exons, with a single protein-coding exon located at the 3' end of the gene, preceded by several non-coding exons that constitute a large 5' untranslated region (5' UTR). nih.gov This complex structure with extensive 5' UTR variability is suggestive of intricate regulatory control. wikipedia.org

AttributeDetailsChromosomeStart CoordinateEnd Coordinate
Genomic LocusHuman440,191,053 bp40,246,967 bp
Table 1: Genomic Locus of the Human RHOH Gene. This table details the specific chromosomal location and coordinates of the RHOH gene.

Transcriptional Regulation Mechanisms of RhoH Protein Expression

The expression of the RHOH gene is tightly controlled at the transcriptional level, ensuring its hematopoietic-specific function. This regulation is achieved through the interplay of specific promoter elements and transcription factors, leading to distinct expression patterns across various blood cell lineages.

Promoter Elements and Transcription Factor Binding

The transcriptional activity of the RHOH gene is governed by promoter regions that contain binding sites for various transcription factors. Research has identified a key promoter, designated P3, located upstream of exon 4, which is active in both B and T cells. nih.gov The activity of this promoter can be influenced by external stimuli. nih.gov

Several transcription factors have been identified that bind to the RHOH promoter region to either activate or repress its transcription. For instance, STAT3 has been shown to directly bind to the RHOH promoter and activate its transcription. researchgate.net Conversely, the AP-1 transcription factor component, JunD, can act as a transcriptional repressor. nih.gov Other potential transcription factors with binding sites in the RHOH promoter include c-Ets-1, NF-AT, and p53. genecards.org

Differential Expression Patterns in Tissues and Cell Types

Consistent with its specialized role, RHOH transcription is confined to the hematopoietic system. wikipedia.org Analysis of normal tissues reveals high levels of RHOH mRNA in the thymus, with lower levels detected in the spleen and bone marrow. wikipedia.org Expression is also observed in the lymph nodes and appendix. wikipedia.org

At the cellular level, expression is prominent in lymphoid lineages. High levels are found in T-cell lines (e.g., Jurkat) and B-cell lines (e.g., Raji). wikipedia.org In contrast, RHOH is not typically detectable in myeloid (e.g., HL60, U937) or erythroid (e.g., K562) cell lines, nor in any nonhematopoietic cells. wikipedia.org This specific expression profile underscores its dedicated function in the immune system. wikipedia.org

Tissue/Cell TypeExpression Level
ThymusHigh
SpleenModerate
Bone MarrowLow
T-cell Lines (Jurkat)High
B-cell Lines (Raji)High
Myeloid Cell Lines (HL60)Not Detectable
Erythroid Cell Lines (K562)Not Detectable
Nonhematopoietic TissuesNot Detectable
Table 2: Differential Expression of RHOH. This table summarizes the expression patterns of the RHOH gene across various hematopoietic tissues and cell lines, highlighting its lymphoid-specific nature.

Isoforms and cDNA Clones (e.g., rhoH6, rhoH9)

The RHOH gene gives rise to multiple transcript variants primarily through alternative splicing within its extensive 5' UTR. nih.gov This process, combined with the use of different transcription start sites, results in a high degree of heterogeneity in the 5' end of RHOH mRNAs. nih.gov Despite this variability in the non-coding region, these transcript variants all encode the same 191-amino acid RhoH protein. nih.govnih.gov The NCBI database documents at least 12 such transcript variants for the human RHOH gene. nih.gov Specific isoforms designated as "rhoH6" or "rhoH9" are not described in major genetic databases or recent literature. However, an isoform designated "RhoH isoform X1" is noted. nih.gov For research purposes, various cDNA clones for RHOH are commercially available.

Post-Transcriptional and Translational Control of RhoH Protein

Beyond transcription, the expression of RhoH is fine-tuned by post-transcriptional and translational control mechanisms. The significant diversity of the 5'-UTR among different RHOH transcripts suggests a complex layer of post-transcriptional regulation, potentially affecting mRNA stability, localization, and translation efficiency. wikipedia.org

Regulation by small, non-coding RNAs known as microRNAs (miRNAs) is a common post-transcriptional mechanism for the Rho GTPase family. nih.gov These miRNAs can bind to target mRNAs and inhibit their translation or promote their degradation. nih.gov While this mechanism is established for the broader family, the specific miRNAs that target RHOH are still under investigation. Additionally, the stability of the RhoH protein itself can be regulated, with evidence suggesting that its function can be controlled through lysosomal degradation. nih.gov

Genetic Variants and Allelic Diversity of RhoH Protein

Genetic variants within the RHOH gene can significantly impact its function and are associated with human disease. genecards.org Allelic diversity includes single nucleotide variants (SNVs), insertions, deletions, and larger structural variations. genecards.org

Certain germline mutations in RHOH are pathogenic and cause a rare autosomal recessive primary immunodeficiency disorder known as Immunodeficiency 129 (IMD129). genecards.orguniprot.org This condition is characterized by T-cell defects and a heightened susceptibility to persistent and widespread infections by human papillomaviruses (HPV). uniprot.org Pathogenic variants include nonsense mutations that lead to a truncated, non-functional protein, and missense mutations that alter critical amino acids. genecards.org

In the context of cancer, somatic hypermutations in the non-coding regions of the RHOH gene have been reported, particularly in diffuse large B-cell lymphoma (DLBCL). nih.gov The gene was also first identified due to its involvement in a chromosomal translocation, t(3;4), with the BCL6 gene in non-Hodgkin's lymphoma. nih.gov

Variant (HGVS Name)rsIDClinical SignificanceAssociated Condition
NM_004310.5(RHOH):c.114C>G (p.Tyr38Ter)rs773779601PathogenicImmunodeficiency 129
NM_004310.5(RHOH):c.245G>A (p.Cys82Tyr)-PathogenicImmunodeficiency 129
NM_004310.5(RHOH):c.202A>G (p.Ile68Val)rs200579964Uncertain significanceT-Cell Immunodeficiency With Epidermodysplasia Verruciformis
NM_004310.5(RHOH):c.496G>A (p.Ala166Thr)rs750167394Uncertain significanceT-Cell Immunodeficiency With Epidermodysplasia Verruciformis
NM_004310.5(RHOH):c.530G>A (p.Arg177Gln)rs1244021714Uncertain significanceT-Cell Immunodeficiency With Epidermodysplasia Verruciformis
Table 3: Selected Genetic Variants in the RHOH Gene. This table lists several variants of the RHOH gene, their associated clinical significance, and related health conditions as documented in public databases. genecards.org

Point Mutations and Their Impact on rhoH12 Protein Function

Point mutations in the rhoH12 gene (RHOH) have been identified as a significant factor in certain human diseases. These mutations can occur in both the coding and non-coding regions of the gene, leading to altered protein function or expression levels.

One of the most frequently observed types of mutations affecting the RHOH gene is aberrant somatic hypermutation (aSHM). This process, which normally diversifies immunoglobulin genes in B cells, can be misdirected to other genes, including RHOH. In diffuse large B-cell lymphoma (DLBCL), aSHM in the RHOH gene is a common event, occurring in up to 46% of cases. nih.govnih.gov These mutations are often concentrated in a "hypermutable region" within the first intron of the gene. nih.gov This region contains binding sites for transcription factors crucial for B-cell development, such as Lymphoid enhancer factor 1 (LEF-1) and BRIGHT. nih.gov Mutations within these sites can disrupt the normal transcriptional regulation of RHOH, leading to altered, often decreased, protein expression. nih.gov

In addition to somatic hypermutations in non-coding regions, point mutations within the coding sequence of RHOH have been identified in other conditions. A notable example is a nonsense mutation at codon 38 (Y38X) found in patients with a form of primary immunodeficiency. mdpi.comtandfonline.com This mutation introduces a premature stop codon, resulting in a truncated, non-functional protein and a loss-of-function phenotype. mdpi.com This loss impairs T-cell receptor signaling and leads to defective T-cell development and maturation. mdpi.comtandfonline.com

Early experimental studies also explored the impact of missense mutations designed to mirror the activating mutations found in the related Ras oncogenes. Specific amino acid substitutions at positions analogous to those that render Ras constitutively active (e.g., Gly14 to Valine and Gln64 to Leucine) were introduced into the this compound. However, unlike their Ras counterparts, these mutant rhoH12 alleles did not induce oncogenic transformation in fibroblast cell lines, highlighting the distinct functional properties of the this compound.

The following table summarizes key research findings on point mutations in the rhoH12 gene.

Mutation Type Location Associated Disease/Condition Functional Impact Reference
Somatic HypermutationIntron 1 (hypermutable region)Diffuse Large B-Cell Lymphoma (DLBCL)Alters transcription factor binding sites, leading to dysregulated (often decreased) gene expression. nih.govnih.gov
Nonsense Mutation (Y38X)Codon 38Primary Immunodeficiency (Epidermodysplasia Verruciformis)Creates a premature stop codon, leading to a loss of protein expression and impaired T-cell function. mdpi.comtandfonline.com
Experimental Missense MutationCodons 14 and 64N/A (in vitro study)Did not cause oncogenic transformation in fibroblasts.

Gene Amplification and Its Cellular Consequences

Gene amplification is a mechanism that increases the copy number of a specific gene, leading to overexpression of the corresponding protein. While less commonly reported for RHOH than point mutations or translocations, amplification of the rhoH12 allele has been shown to have significant cellular consequences.

In experimental settings, the amplification of the normal human rhoH12 allele in mouse fibroblast cell lines (Rat-1 and NIH 3T3) resulted in the acquisition of tumorigenic properties. The cells with amplified rhoH12 exhibited:

Reduced dependence on serum for growth: They were able to proliferate in conditions with lower concentrations of growth factors.

Higher saturation densities: They grew to a higher cell density in culture before growth arrest.

Tumorigenicity in vivo: When injected into nude mice, these cells were capable of forming tumors.

These findings suggest that overexpression of the this compound, driven by gene amplification, can contribute to malignant transformation by altering cellular growth control.

The table below details research findings related to the cellular impact of rhoH12 gene amplification and overexpression.

Experimental System Method of Overexpression Observed Cellular Consequences Reference
Mouse Fibroblasts (Rat-1, NIH 3T3)Gene Amplification (co-transfection)Reduced serum dependence, increased saturation density, tumorigenicity in nude mice.
NeutrophilsRetroviral TransductionReduced F-actin formation, modulation of Rac1 activity. nih.gov
Mouse T-cells (in vivo)Transgenic OverexpressionBypass of the pre-TCR (β-selection) checkpoint, slight increase in activated/memory T-cells in the periphery. nih.gov

Chromosomal Translocations Involving the rhoH12 Gene

The rhoH12 (RHOH) gene is a known target of chromosomal translocations in several types of hematological malignancies, particularly non-Hodgkin's lymphomas and multiple myeloma. tandfonline.com These rearrangements juxtapose the RHOH gene with other genes, leading to the dysregulation of their normal expression and function. This can occur through mechanisms such as "promoter substitution," where the regulatory elements of one gene drive the inappropriate expression of the other.

The most well-documented translocation involving RHOH is the t(3;4)(q27;p13) , which fuses RHOH with the LAZ3/BCL6 gene. nih.govnih.gov BCL6 is a transcriptional repressor critical for the maturation of B-cells. arvojournals.org In this translocation, the promoter sequence of RHOH is placed upstream of the BCL6 gene. arvojournals.org This leads to the transcriptional deregulation of BCL6, a key event in the pathogenesis of certain lymphomas, including follicular lymphoma and DLBCL. nih.govarvojournals.org Reciprocally, the RHOH gene is placed under the control of the BCL6 promoter, also resulting in its aberrant expression. arvojournals.org

Another significant translocation is the t(4;14)(p13;q32) , which has been identified in multiple myeloma and some lymphomas. nih.govnih.gov This rearrangement involves the RHOH gene and the immunoglobulin heavy chain (IGH) gene locus. Placing an oncogene under the powerful regulatory control of the IGH locus is a common mechanism for its overexpression in B-cell malignancies.

The aberrant expression of rhoH12 resulting from these chromosomal alterations is a key step in the development of various lymphomas. nih.gov

The following table summarizes the key chromosomal translocations that involve the rhoH12 gene.

Translocation Fusion Partner Gene Associated Malignancies Consequence of Translocation Reference
t(3;4)(q27;p13)LAZ3/BCL6Non-Hodgkin's Lymphoma (e.g., Follicular Lymphoma, DLBCL)Places BCL6 under the control of the RHOH promoter and RHOH under the BCL6 promoter, leading to transcriptional deregulation of both genes. nih.govnih.govarvojournals.org
t(4;14)(p13;q32)IGH (Immunoglobulin Heavy Chain)Multiple Myeloma, Non-Hodgkin's LymphomaRearrangement of the RHOH gene with the IGH locus, likely leading to its dysregulated expression. nih.govnih.gov

Molecular Structure and Functional Domains of Rhoh12 Protein

Primary Sequence Analysis and Predicted Structural Elements of rhoH12 Protein

The human this compound is composed of 193 amino acids and has a predicted molecular weight of approximately 21,000 daltons. genecards.orgnih.gov Its primary amino acid sequence exhibits significant homology with other members of the Rho family of proteins, indicating a conservation of core functional domains. genecards.orgnih.gov

Sequence Homology:

Analysis of the primary sequence of human rhoH12 reveals a high degree of similarity to other Rho proteins from various species. genecards.orgnih.gov For instance, it shares 88% similarity with the human rhoH6 clone and a striking 96.8% similarity with the Aplysia rho product. genecards.orgnih.gov Furthermore, it shows 81.8% similarity with the yeast RHO1 protein. genecards.orgnih.gov This evolutionary conservation underscores the fundamental importance of the protein's structure and function.

Homologous Protein Species Sequence Similarity (%)
rhoH6Human88%
rho productAplysia96.8%
RHO1Yeast81.8%

Predicted Structural Elements:

Like other Rho GTPases, the this compound is predicted to fold into a characteristic G-domain structure, which is responsible for its guanine (B1146940) nucleotide binding and hydrolysis activity. researchgate.net This domain is comprised of a central six-stranded beta-sheet surrounded by five alpha-helices. Within this G-domain, several conserved motifs crucial for GTPase function are present in the rhoH12 sequence. These include:

P-loop (Phosphate-binding loop): Also known as the G1 motif, this region is involved in binding the β- and γ-phosphates of GTP and GDP.

Switch I and Switch II regions: These are flexible loops that undergo significant conformational changes upon the exchange of GDP for GTP. researchgate.net These changes are critical for the interaction with downstream effectors and regulatory proteins. researchgate.net The amino acid sequences of these regions in rhoH12 are highly conserved with other Rho family members.

Guanine Nucleotide Binding and Exchange Mechanisms in this compound

The function of rhoH12 as a molecular switch is entirely dependent on its ability to bind to guanine nucleotides, specifically guanosine (B1672433) triphosphate (GTP) and guanosine diphosphate (B83284) (GDP). The binding and hydrolysis of GTP control the transition between the active and inactive states of the protein.

The cycling between the GDP-bound (inactive) and GTP-bound (active) states is a tightly regulated process facilitated by two main classes of regulatory proteins:

Guanine Nucleotide Exchange Factors (GEFs): GEFs promote the activation of Rho GTPases by stimulating the dissociation of GDP, which is tightly bound in the inactive state. nih.govresearchgate.net This allows for the binding of the more abundant cellular GTP, leading to a conformational change and activation of the protein. nih.govresearchgate.net While specific GEFs that act on rhoH12 have not been definitively identified in the reviewed literature, the high sequence homology of rhoH12 with other Rho proteins, such as RhoA, suggests that it is likely regulated by members of the Dbl family of RhoGEFs. wikipedia.org

GTPase-Activating Proteins (GAPs): GAPs accelerate the intrinsic GTP hydrolysis activity of Rho GTPases, leading to the inactivation of the protein. wikipedia.org By promoting the conversion of GTP to GDP, GAPs terminate the downstream signaling cascade. wikipedia.org The specific GAPs that regulate rhoH12 have not been explicitly characterized in the available literature. However, the presence of conserved residues in the catalytic domain of rhoH12 that are essential for GAP-mediated GTP hydrolysis in other Rho proteins indicates that it is a target for this class of regulatory proteins.

The intrinsic rate of GDP dissociation and GTP hydrolysis by Rho GTPases is very low, making GEFs and GAPs essential for the rapid and precise control of their activity in response to cellular signals. nih.gov

Post-Translational Modifications and Their Regulatory Roles on this compound

Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and interaction of proteins. nih.gov For the Rho family of GTPases, a key PTM is the covalent attachment of lipid groups, a process known as prenylation. nih.govtandfonline.com

Analysis of the C-terminus of the this compound sequence reveals a consensus "CAAX" motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is any amino acid). This motif is a signal for the attachment of a geranylgeranyl or farnesyl isoprenoid lipid to the cysteine residue. nih.gov This lipid modification is critical for anchoring the protein to cellular membranes, which is a prerequisite for its interaction with membrane-bound GEFs and downstream effectors. nih.govtandfonline.com

While the presence of the CAAX motif in the rhoH12 sequence strongly predicts that it undergoes prenylation, direct experimental verification of this modification on the endogenous this compound is not extensively documented in the reviewed scientific literature. Other potential PTMs, such as phosphorylation and ubiquitination, which are known to regulate other Rho GTPases, may also play a role in modulating rhoH12 function, but specific sites and their regulatory impact on rhoH12 remain to be elucidated. nih.gov

Conformational Dynamics and Active/Inactive States of this compound

The transition between the active and inactive states of rhoH12 is governed by significant conformational changes, primarily within the Switch I and Switch II regions of the G-domain. researchgate.net

Inactive State (GDP-bound): In the GDP-bound form, the Switch I and Switch II regions adopt a conformation that does not permit binding to downstream effector proteins. This "off" state is the default state of the protein in the absence of activating signals.

Active State (GTP-bound): Upon the exchange of GDP for GTP, the presence of the γ-phosphate of GTP induces a conformational change in the Switch I and Switch II loops. nih.gov This "on" state exposes a binding surface that allows for the specific interaction with downstream effector proteins, thereby initiating a signaling cascade. nih.gov

Cellular Localization and Compartmentalization of Rhoh12 Protein

Dynamic Relocation and Trafficking of this compound

Information regarding the dynamic movement, trafficking pathways, and the factors that may influence the relocation of the this compound between different cellular compartments is not available in the current body of scientific literature.

Biochemical Activities and Mechanistic Functions of Rhoh12 Protein

Guanine (B1146940) Nucleotide Binding and Hydrolysis Cycle of rhoH12 Protein

The this compound acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. cytoskeleton.compatsnap.com This cycling is fundamental to its ability to transduce signals within the cell. The transition between these two states is tightly regulated by interactions with other proteins. nih.govnih.gov

Like other members of the Ras superfamily, the this compound possesses intrinsic GTPase activity, allowing it to hydrolyze bound GTP to GDP, thus inactivating itself. However, this intrinsic rate of hydrolysis is generally slow, meaning the protein would remain in its active state for a prolonged period without external influence. wikipedia.org This inherent slowness is a crucial feature, as it allows for the temporal control of signaling pathways. The predicted 193 amino acids of the human this compound show significant homology to other rho family members, suggesting a conserved, though inefficient, intrinsic GTPase mechanism. nih.gov

Mutations in key residues can lock the this compound in a constitutively active, GTP-bound state. Analogous to oncogenic mutations in the ras gene, substitutions at amino acid positions 14 (glycine to valine) and 64 (glutamine to leucine) have been investigated in the this compound. nih.gov While these specific mutant alleles of rhoH12 did not lead to focus formation in cell culture assays, the amplification of the normal rhoH12 gene resulted in cellular transformation, indicating that sustained activation of the rhoH12 signaling pathway can contribute to oncogenesis. nih.gov This suggests that a persistently active GTP-bound state, achieved through overexpression, can drive uncontrolled cell growth and tumorigenicity. nih.gov

The activation of rhoH12, involving the exchange of GDP for GTP, is catalyzed by a class of proteins known as Guanine Nucleotide Exchange Factors (GEFs). nih.govwikipedia.org There are numerous GEFs, with the Dbl family being the largest, and they provide a critical layer of regulation by linking upstream signals to the activation of Rho GTPases. nih.govresearchgate.net While specific GEFs for rhoH12 are not extensively detailed in the provided search results, the general mechanism involves the GEF binding to the GDP-bound rhoH12, inducing a conformational change that facilitates the release of GDP and the subsequent binding of the more abundant cellular GTP. wikipedia.org For instance, ARHGEF12 is a known GEF for RhoA, a closely related protein, and it is plausible that it or other GEFs with similar specificities regulate rhoH12. wikipedia.orghmdb.ca

Regulatory Protein Type Function Example
Guanine Nucleotide Exchange Factors (GEFs)Promote the exchange of GDP for GTP, activating the protein.ARHGEF12 (for RhoA)
GTPase Activating Proteins (GAPs)Enhance the intrinsic GTPase activity, inactivating the protein.ARHGAP12
Guanine Dissociation Inhibitors (GDIs)Sequester the inactive protein in the cytosol, preventing activation.RhoGDI-1, RhoGDI-2, RhoGDI-3

This table provides an overview of the types of proteins that regulate the activity of Rho family GTPases like rhoH12.

To ensure a timely termination of signaling, the slow intrinsic GTPase activity of rhoH12 is accelerated by GTPase Activating Proteins (GAPs). nih.govwikipedia.org GAPs bind to the active, GTP-bound rhoH12 and stabilize the transition state of the GTP hydrolysis reaction, leading to a significant increase in the rate of GTP cleavage to GDP and inorganic phosphate (B84403). wikipedia.org This returns rhoH12 to its inactive state. Mutations in rhoH12, particularly those analogous to oncogenic ras mutations, can confer resistance to the action of GAPs. This resistance would lead to a prolonged active state, contributing to the transforming potential observed with rhoH12 amplification. nih.gov ARHGAP12 is an example of a Rho GAP that plays a role in regulating Rho family proteins. nih.govgenecards.org

Guanine Dissociation Inhibitors (GDIs) represent another layer of regulation for rhoH12. GDIs primarily interact with the GDP-bound, inactive form of Rho proteins, sequestering them in the cytoplasm and preventing their interaction with GEFs at the cell membrane. nih.govnih.gov This sequestration not only inhibits activation but also prevents the degradation of the protein. Only three mammalian RhoGDIs have been extensively described: RhoGDI-1, RhoGDI-2, and RhoGDI-3. nih.gov The release of rhoH12 from a GDI is a necessary step for its translocation to the membrane and subsequent activation. The precise mechanisms governing the association and dissociation of rhoH12 with specific GDIs are likely similar to those of other Rho family members, involving complex regulatory signals. nih.govresearchgate.net

Role in Cytoskeletal Dynamics and Cellular Morphology

The Rho family of GTPases, including rhoH12, are master regulators of the actin cytoskeleton. cytoskeleton.comnih.govnih.gov The dynamic organization of actin filaments is crucial for a wide array of cellular functions, including the determination of cell shape, migration, and adhesion. nih.govthe-scientist.com

Regulation of Actin Cytoskeleton Organization

RhoH's influence on the organization of the actin cytoskeleton is primarily indirect and often antagonistic to the functions of other Rho GTPases, particularly Rac1. nih.govnih.gov While many members of the Rho family are direct regulators of actin polymerization and the formation of various actin-based structures, RhoH itself has been observed to have little direct effect on actin reorganization. nih.govnih.gov Instead, its primary role is to modulate the activities of other Rho GTPases that are central to cytoskeletal dynamics. nih.gov

Research has shown that RhoH functions as a negative regulator of Rac1. nih.govnih.gov It has been proposed that RhoH competes with Rac1 for localization to the plasma membrane, thereby inhibiting Rac1's ability to interact with its downstream effectors that promote actin polymerization. nih.gov The membrane localization of RhoH is critical for this inhibitory function. nih.gov In hematopoietic progenitor cells, a deficiency in RhoH leads to increased cortical F-actin assembly, a process that is typically driven by Rac GTPases. nih.govashpublications.org This phenotype can be reversed by the expression of a dominant-negative mutant of Rac1, further supporting the antagonistic relationship between RhoH and Rac1 in regulating the actin cytoskeleton. nih.govashpublications.org

The table below summarizes the effect of RhoH deficiency on F-actin assembly in hematopoietic progenitor cells.

Cell TypeConditionPercentage of Cells with Cortical F-actin Staining
Wild-Type HPCsNo Stimulation8.9% +/- 0.9%
RhoH-deficient HPCsNo Stimulation72.8% +/- 4%

Data from Gu et al., Blood (2005) ashpublications.org

Formation of Stress Fibers and Focal Adhesions

The formation of stress fibers and focal adhesions are cellular processes tightly regulated by the Rho family of GTPases, with RhoA being a key player in promoting their assembly. nus.edu.sg Given that RhoH can inhibit the activities of other Rho GTPases, including RhoA, it is suggested to have an indirect and likely inhibitory role in the formation of these structures. nih.gov However, direct evidence detailing the specific impact of RhoH on stress fiber and focal adhesion dynamics is not as extensively characterized as its role in antagonizing Rac1.

In fibroblasts, the microinjection of the catalytic domain of Rho-kinase, a downstream effector of RhoA, induces the formation of stress fibers and focal adhesions. researchgate.net Conversely, inhibiting Rho-kinase leads to their disassembly. researchgate.net While RhoH is not a direct activator of Rho-kinase, its modulation of the broader Rho GTPase signaling network could indirectly influence these processes. For instance, by antagonizing Rac1, which is involved in the initial formation of focal complexes that can mature into focal adhesions, RhoH might alter the dynamics of cell adhesion. nih.gov

Influence on Cell Shape Changes

The shape of a cell is largely determined by the organization of its actin cytoskeleton. researchgate.net As RhoH indirectly regulates the actin cytoskeleton, it consequently has an influence on cell shape. wikipedia.org Gene ontology annotations for RhoH include the regulation of cell shape. wikipedia.org The antagonistic effect of RhoH on Rac1, a key regulator of lamellipodia formation, suggests that RhoH can influence the protrusive activity of cells, which is a fundamental aspect of cell shape determination. nih.gov

Modulation of Cell Migration and Polarity

RhoH plays a significant role in modulating cell migration and polarity, particularly in hematopoietic cells. nih.govpnas.org Its function in this context is also largely attributed to its antagonistic relationship with Rac1. nih.gov Cell migration is a complex process that requires the dynamic and spatially controlled reorganization of the actin cytoskeleton, and Rac1 is a critical promoter of this process. asu.edudntb.gov.ua

By inhibiting Rac1-mediated actin reorganization, RhoH acts as a negative regulator of cell migration. nih.gov Studies on RhoH-deficient hematopoietic progenitor cells have demonstrated increased chemotaxis in response to stromal-derived factor-1α (SDF-1α). nih.govashpublications.org This enhanced migration is associated with increased levels of active, GTP-bound Rac. ashpublications.org

The following table presents data on the migration of wild-type versus RhoH-deficient hematopoietic progenitor cells in response to different concentrations of SDF-1α.

Cell TypeSDF-1α ConcentrationPercentage of Migrated Cells
Wild-Type HPCs10 ng/ml3.5% +/- 0.9%
RhoH-deficient HPCs10 ng/ml12.3% +/- 1.8%
Wild-Type HPCs100 ng/ml21.4% +/- 1.7%
RhoH-deficient HPCs100 ng/ml32.3% +/- 3.4%

Data from Gu et al., Blood (2005) ashpublications.org

In the context of T-cell function, RhoH expression levels and localization are dynamically regulated to control the balance between migration and activation. pnas.org High levels of RhoH can impair T-cell chemotaxis by decreasing the adhesiveness of LFA-1 integrin to ICAM-1. pnas.org Conversely, during the formation of the immunological synapse, a specialized cell-cell junction critical for T-cell activation, the distribution of RhoH is altered. pnas.org The establishment of cell polarity is a crucial step in directional cell migration, and Rho GTPases like Cdc42 and Rac are central to this process. nih.govyoutube.com While RhoH's direct role in establishing the primary polarity axis is not fully elucidated, its modulation of Rac activity suggests an influence on the maintenance and dynamics of cell polarity during migration. nih.gov

Signaling Pathways Regulated by Rhoh12 Protein

Downstream Effector Proteins and Molecular Targets of rhoH12 Protein

Activated Rho GTPases, including RhoH12, transmit signals by engaging with a variety of effector proteins. These interactions are central to the regulation of numerous cellular pathways. Among the most well-characterized effectors are protein kinases and formins, which directly influence the organization of the actin cytoskeleton. nih.govreactome.org

One of the primary and most extensively studied effectors of Rho GTPases is the Rho-associated protein kinase (ROCK). reactome.org The ROCK family consists of two main isoforms, ROCK1 and ROCK2, which are serine/threonine kinases. nih.govnih.gov Activated Rho proteins, in their GTP-bound form, bind to the Rho-binding domain of ROCK, leading to the activation of its kinase function. nih.gov

ROCK1 plays a crucial role in regulating the actin cytoskeleton and actomyosin (B1167339) contractility. nih.gov It achieves this through the phosphorylation of several downstream substrates. A key target is the myosin light chain (MLC), which is a regulatory subunit of myosin II. nih.gov Phosphorylation of MLC increases the ATPase activity of myosin, promoting the assembly of actin-myosin filaments and generating contractile force. creative-diagnostics.com ROCK1 also phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MYPT), which inhibits the phosphatase's activity. nih.gov This inhibition leads to a sustained increase in MLC phosphorylation and, consequently, enhanced contractility. nih.gov Additionally, ROCK1 can influence actin filament stabilization through the phosphorylation and activation of LIM kinases, which in turn phosphorylate and inactivate the actin-depolymerizing factor cofilin. nih.gov

Effector ProteinFamilyKey Downstream SubstratesCellular Outcome
ROCK1 Serine/Threonine KinaseMyosin Light Chain (MLC), Myosin Light Chain Phosphatase (MYPT), LIM KinaseIncreased actomyosin contractility, Stress fiber formation, Actin filament stabilization
DIAPH1 ForminActinActin nucleation and polymerization
PLCE1 PhospholipasePhosphatidylinositol 4,5-bisphosphate (PIP2)Generation of second messengers (IP3 and DAG), Activation of Protein Kinase C (PKC)

Diaphanous-related formins, such as DIAPH1 (also known as mDia1), are another major class of Rho GTPase effectors. creative-diagnostics.comnih.gov Formins are involved in the nucleation and processive elongation of unbranched actin filaments. nih.gov In its inactive state, DIAPH1 exists in an autoinhibited conformation, where the C-terminal Diaphanous-autoregulatory domain (DAD) binds to the N-terminal RhoGTPase-binding domain (GBD). nih.gov

The binding of an active, GTP-bound Rho protein to the GBD of DIAPH1 disrupts this autoinhibitory interaction. nih.gov This conformational change releases the DAD from the GBD, thereby activating the formin homology 2 (FH2) domain of DIAPH1. nih.gov The now-active FH2 domain promotes the nucleation of new actin filaments and facilitates their elongation by remaining associated with the barbed end of the growing filament, protecting it from capping proteins. creative-diagnostics.com This activity is essential for the formation of various actin-based structures, such as stress fibers and the contractile ring during cytokinesis. nih.gov

Phospholipase C epsilon 1 (PLCE1) is an effector protein that can be activated by Rho GTPases, linking Rho signaling to phosphoinositide-based signaling pathways. PLCE1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net

The activation of PLCE1 by Rho GTPases contributes to the regulation of various cellular processes. For instance, in esophageal cancer cells, PLCE1 has been shown to promote invasion and migration by up-regulating the Protein Kinase C alpha (PKCα)/NF-κB pathway. nih.gov In this context, PLCE1 appears to activate the NF-κB signaling pathway by modulating PKCα, thereby promoting cell motility. nih.gov Furthermore, studies have indicated that PLCE1 can activate NF-κB through the phosphoinositide-phospholipase C-ε (PI-PLCε) signaling pathway, which can enhance angiogenesis and inhibit apoptosis in the context of esophageal squamous cell carcinoma. researchgate.net

Interplay with Plasma Membrane Receptors

The activation of Rho GTPases is often initiated by signals originating from plasma membrane receptors. nih.govlibretexts.org These receptors, which include G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), bind to extracellular ligands such as hormones, growth factors, and components of the extracellular matrix. libretexts.orgyoutube.com This binding event triggers intracellular signaling cascades that converge on the activation of RhoGEFs. lumenlearning.comlibretexts.org

For example, when a ligand binds to a GPCR, it induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein. lumenlearning.com The activated G protein can then interact with and activate a specific RhoGEF. The activated RhoGEF facilitates the exchange of GDP for GTP on the Rho GTPase, leading to its activation and subsequent interaction with downstream effectors. nih.gov This interplay between plasma membrane receptors and Rho GTPases allows cells to respond to a wide variety of extracellular cues by modulating the organization of their actin cytoskeleton and other cellular processes. nih.gov

Crosstalk with Other Small GTPases

The activities of different Rho family GTPases are often interconnected through complex crosstalk mechanisms, allowing for the coordinated regulation of cellular behaviors like cell migration. biorxiv.org This interplay is crucial for spatially and temporally organizing the distinct cytoskeletal structures required for directed movement. biorxiv.org

There is significant crosstalk between the Rho, Rac, and Cdc42 subfamilies of GTPases. biorxiv.org While a simplified model often portrays a mutually inhibitory relationship between RhoA and Rac1/Cdc42 to segregate areas of cell contraction and protrusion, recent studies have revealed a more complex interplay. biorxiv.org For instance, while Rho can inhibit Rac activity, Rac1 has been shown to stimulate Rho activity, highlighting a bidirectional and context-dependent relationship. biorxiv.org

In some cellular contexts, a hierarchical activation cascade exists. For example, in vascular endothelial cells, RhoG can activate Rac1 through the activation of Cdc42, leading to processes like tube formation. nih.gov This suggests a signaling pathway where RhoG acts upstream of Cdc42, which in turn activates Rac1. nih.gov This crosstalk can be mediated by shared regulatory proteins, such as GEFs and GAPs, which can interact with multiple GTPases. mdpi.com The precise nature of this crosstalk allows for the fine-tuning of cytoskeletal dynamics during complex processes like cell migration and morphogenesis. mdpi.com

Interacting GTPaseNature of CrosstalkFunctional Consequence
Rac1 Bidirectional; Rho can inhibit Rac1, while Rac1 can stimulate Rho activity. biorxiv.orgCoordination of cell protrusion and retraction cycles during migration. biorxiv.org
Cdc42 Hierarchical; In some contexts, RhoG activates Cdc42, which then activates Rac1. nih.govRegulation of filopodia formation and subsequent cellular remodeling. nih.gov

Interdependence with RhoA and RhoC

The functions and activity levels of individual Rho GTPase family members are intricately linked. Notably, a dynamic balance exists between RhoA and RhoC, two closely related homologues. nih.govnih.gov Research indicates that the intracellular levels and activities of RhoA and RhoC are mutually dependent. nih.gov This crosstalk is mediated by the Rho guanine (B1146940) nucleotide dissociation inhibitor alpha (RhoGDIα). nih.govnih.gov

The silencing of RhoC has been shown to result in an upregulation of RhoA levels. This effect is believed to stem from competition for binding to RhoGDIα, suggesting an indirect regulatory mechanism. nih.gov This interdependent relationship is critical in the context of cellular processes like tumorigenesis, where the balance between RhoA and RhoC can regulate the activation of downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK) and the expression of various genes. nih.gov

Table 1: Interdependence of RhoA and RhoC

Interacting Proteins Mediator Outcome of Interaction Reference
RhoA, RhoC RhoGDIα Mutually dependent expression levels and activity. nih.govnih.gov
RhoC (silenced), RhoA RhoGDIα Upregulation of RhoA levels due to reduced competition for RhoGDIα. nih.gov

Nuclear Signaling and Transcriptional Regulation by Rho Proteins

While renowned for their role in regulating the actin cytoskeleton, Rho GTPases also play a significant part in nuclear signaling and the control of gene expression. nih.gov Signaling through the Rho family can influence the activity of various transcription factors, thereby modulating cellular processes that include apoptosis, cell cycle progression, and migration. nih.gov For instance, the tumor suppressor p53, a critical transcription factor, can regulate the expression of several molecules within the Rho signaling pathway, highlighting a direct link between Rho signaling and transcriptional control networks. nih.gov

Inhibition of NF-κB Pathway

The relationship between Rho signaling and the nuclear factor-kappa B (NF-κB) pathway is complex, with evidence pointing towards regulation rather than simple inhibition. The NF-κB pathway is a cornerstone of cellular responses to stimuli such as stress and cytokines, controlling the transcription of over 500 genes involved in proliferation and apoptosis. onclive.com Studies have shown that RhoA signaling can engage and regulate the NF-κB pathway. nih.gov This mechanism involves protein kinase D (PKD), demonstrating a specific molecular link through which G protein-coupled receptors (GPCRs) and RhoA can mediate gene expression via NF-κB. nih.gov The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which frees the NF-κB complex to translocate to the nucleus and initiate gene transcription. onclive.commdpi.com

Modulation of p38 Activation

Rho proteins modulate the activity of the p38 mitogen-activated protein kinase (MAPK) pathway, which is activated by a variety of extracellular stimuli, including inflammatory molecules and growth factors. nih.govresearchgate.net Research has demonstrated that Rho/ROCK and p38 MAPK pathways are both necessary for TGF-beta-mediated growth inhibition in certain cancer cells. nih.gov These pathways can cooperate, with both affecting the phosphorylation of Smad proteins, which are key mediators of TGF-beta signaling. nih.gov Furthermore, stimuli like transforming growth factor-alpha (TGFα) can lead to the activation of both RhoA/ROCK and p38 MAPK pathways, contributing to processes like cartilage degradation. nih.gov

Influence on MAPK/Erk Signaling

The interplay between Rho signaling and the MAPK/Extracellular signal-regulated kinase (Erk) pathway is multifaceted and can be both synergistic and antagonistic. In some contexts, Erk-MAPK signaling has been found to oppose the activity of Rho-kinase, thereby promoting cell survival and sprouting during angiogenesis. nih.gov Conversely, other studies show that both Rho/ROCK and MEK/Erk pathways can be activated by the same stimulus, such as TGFα, and that their combined activity contributes to cellular responses. nih.gov Inhibition of either pathway can significantly reduce or prevent these responses, indicating that they have critical and sometimes overlapping roles. nih.gov This evidence suggests a coordinated regulation where the Erk/MAPK pathway can influence the activity of RhoA. researchgate.net

Table 2: Rho Protein Interaction with Kinase Pathways

Pathway Nature of Interaction Cellular Context/Stimulus Outcome Reference
NF-κB Regulation via Protein Kinase D GPCR signaling Modulation of gene expression nih.gov
p38 MAPK Cooperation/Co-activation TGF-beta, TGF-alpha Growth inhibition, cartilage degradation nih.govnih.gov
MAPK/Erk Antagonistic or Synergistic Angiogenesis, TGF-alpha Regulation of cell survival, sprouting, cartilage degradation nih.govnih.gov
AKT/PI3K Crosstalk Chondrocyte function Regulation of cell growth, differentiation, and matrix remodeling nih.gov
Jak-Stat Indirect Crosstalk Cardiomyocyte survival Potential for mutual transactivation with AKT pathway, conferring apoptosis resistance nih.gov

Effects on AKT and Jak-Stat Pathways

Rho GTPase signaling intersects with other crucial pathways, including the PI3K/Akt and Jak-Stat pathways, which are fundamental for cell growth, differentiation, and survival. nih.govfrontiersin.org The PI3K/Akt pathway is a key regulator of cell proliferation and apoptosis, and its activity is modulated in concert with Rho signaling in tissues such as cartilage. nih.govmdpi.com

The Jak-Stat pathway, activated by various cytokines and growth factors, also has connections to Rho-related signaling. frontiersin.org While direct regulation is less characterized, there is significant crosstalk between the PI3K/Akt and Jak-Stat pathways. For instance, studies in cardiomyocytes have shown that the PI3K/Akt and Jak-Stat pathways can form a mutual transactivation loop, providing resistance to apoptosis. nih.gov Given the integration of Rho with Akt signaling, this suggests an indirect influence on Jak-Stat-mediated cellular responses.

Involvement in G Protein-Coupled Receptor Signaling

Rho proteins are key effectors in signaling cascades initiated by G protein-coupled receptors (GPCRs), the largest family of cell surface receptors. nih.govfrontiersin.org While Rho GTPases are not directly activated by ligand binding to GPCRs, a specific subset of these receptors can activate Rho-dependent pathways. nih.gov This activation is primarily mediated by the Gα12 and Gα13 subfamilies of heterotrimeric G proteins. nih.govnih.govfrontiersin.org

Upon activation by GPCRs, Gα12/13 proteins can bind to and activate Rho-specific guanine nucleotide exchange factors (RhoGEFs). nih.gov These RhoGEFs then catalyze the exchange of GDP for GTP on Rho proteins, switching them to their active state. This provides a clear mechanistic link by which extracellular signals from ligands such as thrombin, lysophosphatidic acid, and sphingosine-1-phosphate are transduced into Rho-mediated cellular responses, including cytoskeletal reorganization, cell migration, and gene expression. nih.govnih.gov

Role of Rhoh12 Protein in Cell Cycle and Proliferation

Regulation of G1 to S Phase Cell Cycle Progression by RhoH Protein

The transition from the G1 phase to the S phase is a critical checkpoint in the cell cycle, tightly controlled by a network of regulatory proteins. Evidence indicates that RhoH protein exerts an inhibitory influence on this progression. High levels of RhoH expression have been shown to impede the proliferative potential of cells by inducing the expression of cyclin-dependent kinase inhibitors (CKIs). researchgate.net

Specifically, in interleukin 3 (IL-3) stimulated Ba/F3 cells, RhoH overexpression leads to increased activation of the transcription factor STAT1. This, in turn, upregulates the messenger RNA (mRNA) and protein levels of p21Cip1 and p27Kip1. researchgate.net These two proteins are potent inhibitors of the cyclin-dependent kinases (CDKs) that are necessary for progression through the G1/S checkpoint. By promoting the expression of these inhibitors, RhoH effectively enforces a brake on the cell cycle, preventing entry into the DNA synthesis (S) phase.

Furthermore, RhoH's influence on the G1/S transition is linked to its antagonistic relationship with other Rho GTPases, particularly Rac1. researchgate.netnih.gov Rac1 is known to promote cell cycle progression from G1 to S phase. cuni.cz RhoH counteracts Rac-mediated signaling, which can involve inhibiting the translocation of Rac1 to the cell membrane where it becomes activated. nih.govnih.gov By suppressing the activity of pro-proliferative proteins like Rac1, RhoH further contributes to its role as a negative regulator of cell cycle entry. nih.govresearchgate.net

Regulatory TargetEffect of High RhoH ExpressionMechanismImpact on G1/S Progression
p21Cip1UpregulationIncreased STAT1 activation leads to higher p21Cip1 transcription. researchgate.netInhibition
p27Kip1UpregulationIncreased STAT1 activation leads to higher p27Kip1 transcription. researchgate.netInhibition
Rac1 SignalingAntagonism/SuppressionInhibits Rac1 translocation to the cell membrane and subsequent activation. nih.govnih.govInhibition

Impact on Cytokinesis and Cell Division by RhoH Protein

Cytokinesis is the final stage of cell division, where the cytoplasm of a single cell is divided to form two daughter cells. This process is heavily dependent on the dynamic reorganization of the actin cytoskeleton to form a contractile ring. Well-studied members of the Rho family, such as RhoA, Rac, and CDC42, are established as master regulators of actin dynamics and, by extension, cytokinesis. nih.govrupress.orgnih.gov

Influence on Cellular Proliferation Rates

A substantial body of research has solidified the role of RhoH as a negative regulator of cellular proliferation, particularly in hematopoietic progenitor cells (HPCs). nih.govresearchgate.net The level of RhoH expression is inversely correlated with the rate of cell proliferation. nih.govnih.gov

Experimental findings consistently support this function:

Overexpression Studies: When RhoH is overexpressed in cytokine-stimulated HPCs via retroviral gene transfer, it leads to reduced proliferation and increased apoptosis (programmed cell death). nih.gov

Knockdown Studies: Conversely, when RhoH expression is knocked down in HPCs using RNA interference (RNAi), the cells exhibit stimulated proliferation and survival. nih.gov

Antagonism of Rac Signaling: RhoH appears to exert its anti-proliferative effects, at least in part, by suppressing Rac-mediated signaling pathways, which are known to promote cell growth. nih.govnih.govresearchgate.net

Research using the murine IL3-dependent cell line BaF3 further elucidates the mechanism. Silencing the RhoH gene in these cells resulted in faster proliferation in response to IL3, which correlated with increased activation of STAT5, a pro-proliferative signal transducer. researchgate.net Conversely, overexpressing RhoH in the same cell line led to decreased proliferation, associated with the activation of the anti-proliferative factor STAT1 and the subsequent upregulation of cell cycle inhibitors p21Cip1 and p27Kip1. researchgate.net

Experimental ModelModification of RhoHObserved Effect on ProliferationReference
Murine Hematopoietic Progenitor Cells (HPCs)OverexpressionReduced Proliferation, Increased Apoptosis nih.gov
Murine Hematopoietic Progenitor Cells (HPCs)Knockdown (RNAi)Stimulated Proliferation and Survival nih.gov
Murine Ba/F3 CellsOverexpressionDecreased Proliferation researchgate.net
Murine Ba/F3 CellsGene Silencing (siRNA)Increased Proliferation researchgate.net

Physiological Roles of Rhoh12 Protein

Specific Expression and Function in Hematopoietic System

RhoH12 is distinguished by its tissue-specific expression, being found exclusively within the hematopoietic system. nih.govashpublications.org This includes hematopoietic progenitor cells, lymphocytes (T and B cells), and neutrophils. ashpublications.org Its expression is notably absent in non-hematopoietic cell lines, such as those from the kidney, breast, and fibroblasts. nih.gov This restricted expression pattern underscores its specialized function in the generation and activity of blood cells.

Functionally, RhoH12 acts as a crucial regulator of various cellular processes in hematopoietic cells. It has been identified as a negative regulator of proliferation, survival, and migration in hematopoietic progenitor cells. nih.gov Overexpression of RhoH12 can lead to reduced proliferation and increased apoptosis, while its knockdown has the opposite effect. nih.gov This suggests a role in maintaining the balance of hematopoietic stem and progenitor cell populations. Furthermore, RhoH12 is involved in regulating cell adhesion and migration, processes vital for proper immune cell trafficking and function. ashpublications.orgnih.gov

Regulation of T-Cell Development and Maturation

The development of T-cells in the thymus is a complex and tightly regulated process, and RhoH12 has been demonstrated to be a critical player. nih.gov Its absence leads to significant impairments in thymocyte maturation, resulting in T-cell lymphopenia. jci.org

Role in Thymocyte Maturation (DN3 to DN4 Transition)

One of the key checkpoints in early T-cell development is the transition from the double-negative 3 (DN3) stage to the double-negative 4 (DN4) stage in the thymus. This transition is dependent on successful pre-T-cell receptor (pre-TCR) signaling. Studies using mice with a targeted disruption of the RhoH gene have shown that RhoH12 is crucial for this DN3 to DN4 transition. nih.govashpublications.org In the absence of RhoH12, there is a significant block at the DN3 stage, leading to a reduced population of DN4 thymocytes. researchgate.net In vitro differentiation assays have further confirmed that RhoH-null DN3 cells show impaired differentiation to the DN4 stage. researchgate.net

Importance for Positive Thymocyte Selection

Following the DN stages, thymocytes progress to the double-positive (DP) stage, where they undergo positive and negative selection to ensure a functional and self-tolerant T-cell repertoire. RhoH12 is also essential for the process of positive selection. nih.govashpublications.org This process relies on proper T-cell receptor (TCR) signaling in response to self-peptide-MHC complexes. The defective TCR signaling observed in the absence of RhoH12 impairs the ability of DP thymocytes to receive the necessary survival and differentiation signals, leading to a failure of positive selection. nih.gov

Involvement in T-Cell Receptor (TCR) Signaling

The functions of RhoH12 in T-cell development are intrinsically linked to its role in mediating signals from the T-cell receptor. nih.gov Upon engagement of the TCR, a cascade of intracellular signaling events is initiated, leading to T-cell activation, proliferation, and differentiation. RhoH12 is a key component of this signaling pathway.

Recruitment and Activation of ZAP70 and Lck

Following TCR engagement, the protein tyrosine kinases Lck and ZAP70 are recruited to the receptor complex and activated. RhoH12 plays a critical role in this process. It has been shown to act as an adaptor protein that facilitates the recruitment of Lck to the cell membrane in response to TCR activation. proquest.com Furthermore, RhoH12 is essential for the efficient interaction of ZAP70 with the LAT signalosome, a key signaling hub. nih.govashpublications.org This interaction is crucial for the downstream propagation of the TCR signal. While RhoH12 is not required for the initial TCR-induced activation of ZAP70 itself, it is vital for its subsequent functions within the signaling cascade. nih.govashpublications.org

Tyrosine Phosphorylation of LAT, SLP76, PLCγ1, and Vav1

The activation of ZAP70 leads to the phosphorylation of several key downstream adaptor proteins and enzymes, which assemble into a larger signaling complex. Research has demonstrated that RhoH12 is crucial for the tyrosine phosphorylation of Linker for Activation of T-cells (LAT), SH2 domain-containing leukocyte protein of 76 kDa (SLP76), Phospholipase C gamma 1 (PLCγ1), and Vav1. nih.govashpublications.org The phosphorylation of these molecules is a critical step in activating multiple downstream pathways, including the activation of Erk and calcium influx, which are essential for T-cell activation and effector function. nih.govashpublications.org The impairment of this phosphorylation cascade in the absence of RhoH12 explains the observed defects in T-cell development and activation. nih.gov

Key Signaling MoleculeRole in TCR SignalingDependence on RhoH12 for Phosphorylation
ZAP70 A key tyrosine kinase that is recruited to the activated TCR and phosphorylates downstream targets.Recruitment and efficient interaction with the LAT signalosome is RhoH12-dependent. nih.govashpublications.org
Lck A tyrosine kinase that phosphorylates ITAMs on the TCR complex, initiating the signaling cascade.Recruitment to the membrane upon TCR activation is assisted by RhoH12. proquest.com
LAT A central adaptor protein that, upon phosphorylation, recruits numerous other signaling molecules.Tyrosine phosphorylation is critically dependent on RhoH12. nih.govashpublications.org
SLP76 An adaptor protein that works in concert with LAT to assemble the signaling complex.Implied to be downstream of the RhoH12-dependent LAT phosphorylation.
PLCγ1 An enzyme that, upon activation, generates second messengers leading to calcium influx and DAG activation.Tyrosine phosphorylation is critically dependent on RhoH12. nih.govashpublications.org
Vav1 A guanine (B1146940) nucleotide exchange factor for Rho family GTPases, involved in actin cytoskeleton rearrangement and cell activation.Tyrosine phosphorylation is critically dependent on RhoH12. nih.govashpublications.org

Regulation of Erk Activation and Calcium Influx

The rhoH12 protein, also known as RhoH, is a hematopoietic-specific small GTPase that plays a critical role in T-cell receptor (TCR) signaling pathways. researchgate.netnih.gov Unlike typical Rho GTPases, RhoH is considered an atypical member because it lacks GTPase activity and is thought to be constitutively active. researchgate.netnih.gov Its function is crucial for the proper development and activation of T-cells. researchgate.netnih.gov

Research using mice with a targeted disruption of the RhoH gene has demonstrated that RhoH is essential for the activation of the Extracellular signal-regulated kinase (Erk) pathway and for calcium influx following TCR stimulation. researchgate.netnih.gov While RhoH is not required for the initial activation of ZAP70, a key kinase in the TCR signaling cascade, it is vital for the subsequent phosphorylation of several critical downstream molecules. researchgate.netnih.gov

Specifically, RhoH facilitates the efficient interaction of ZAP70 with the LAT signalosome. researchgate.netnih.gov This interaction is necessary for the tyrosine phosphorylation of Linker for Activation of T-cells (LAT), Phospholipase C gamma 1 (PLCγ1), and Vav1. researchgate.netnih.gov The phosphorylation of these proteins is a prerequisite for the activation of the Erk pathway and the mobilization of intracellular calcium. researchgate.netnih.gov

The activation of PLCγ1 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, leading to a rapid increase in intracellular calcium concentration, known as calcium influx. nih.gov This calcium signal is a critical second messenger that regulates numerous cellular processes, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells). researchgate.net

Simultaneously, the activation of the Ras-Raf-MEK-Erk pathway is also dependent on the proper function of the LAT signalosome. The activation of Erk is a key event that leads to the phosphorylation of various transcription factors, ultimately promoting T-cell proliferation, differentiation, and survival. mdpi.com Studies have shown that in the absence of RhoH, the phosphorylation and subsequent activation of Erk are significantly impaired following TCR stimulation. researchgate.net

Table 1: Impact of RhoH Deficiency on TCR Signaling Components

Signaling Molecule Effect of RhoH Deficiency on Activation/Phosphorylation Reference
ZAP70 No significant change researchgate.netnih.gov
LAT Impaired tyrosine phosphorylation researchgate.netnih.gov
PLCγ1 Impaired tyrosine phosphorylation researchgate.netnih.gov
Vav1 Impaired tyrosine phosphorylation researchgate.netnih.gov
Erk Impaired activation researchgate.net

Modulation of Cytokine Release by T Helper Cells

The role of the this compound in modulating cytokine release by T helper (Th) cells is a direct consequence of its integral function in TCR signaling. The activation and differentiation of naïve CD4+ T cells into different Th subsets, each characterized by a distinct cytokine profile, are governed by the strength and duration of TCR signals, along with the cytokine milieu. frontiersin.orgnih.gov

As established, RhoH is critical for the activation of key signaling pathways downstream of the TCR, including Erk activation and calcium influx. researchgate.netnih.gov These signaling events are indispensable for the activation of transcription factors that drive the expression of cytokine genes. For instance, the calcium-dependent activation of NFAT and the Erk-dependent activation of AP-1 (Activator Protein-1) are crucial for the transcription of Interleukin-2 (IL-2), a cytokine vital for T-cell proliferation and the initial expansion of activated T cells. researchgate.net

The differentiation of T helper cells into specific lineages, such as Th1, Th2, or Th17 cells, is also influenced by the initial signaling events post-TCR engagement. mdpi.comfrontiersin.org For example, the Th1 lineage, which is responsible for cell-mediated immunity against intracellular pathogens, is characterized by the production of Interferon-gamma (IFN-γ). nih.gov The Th2 lineage, which orchestrates humoral immunity against extracellular parasites, produces cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.govmdpi.com

Given that RhoH is essential for the proper initiation of the signaling cascade that leads to T-cell activation, its absence or dysfunction would logically impair the subsequent differentiation and cytokine-producing capacity of T helper cells. researchgate.netnih.gov By enabling the efficient formation of the ZAP70-LAT signalosome, RhoH ensures the robust downstream signaling required to commit T helper cells to a specific lineage and to initiate the transcription of their signature cytokines. researchgate.netnih.govresearchgate.net

Research has indicated that the differentiation of resting Th cells into IFN-γ secreting cells (Th1 cells) is dependent on antigen presentation by macrophages, which secrete IL-1. nih.gov This process is initiated by TCR activation, highlighting the importance of a fully functional signaling apparatus, which includes RhoH. While direct studies detailing the effect of RhoH on specific T helper cytokine profiles are complex, its fundamental role in the foundational stages of T-cell activation strongly supports its modulatory effect on the eventual cytokine release. researchgate.netnih.govnih.gov

Table 2: Key Transcription Factors and Cytokines Influenced by RhoH-Dependent Signaling

Signaling Pathway Component Downstream Transcription Factor Key Cytokine Gene Transcribed
Calcium Influx NFAT IL-2

Mechanistic Involvement of Rhoh12 Protein in Pathogenesis

Role in Oncogenic Transformation and Tumorigenesis

The involvement of RhoA in cancer is complex, with evidence suggesting both tumor-promoting and, in some contexts, tumor-suppressive functions. Its deregulation has been linked to the growth, progression, and metastasis of various cancer types. RhoA's role in oncogenesis is often tied to its canonical function in controlling cell shape, adhesion, and motility, processes that are fundamental to malignant transformation and dissemination.

Association with Enhanced Cell Proliferation and Migration

RhoA is a key regulator of signaling pathways that control cell survival, proliferation, and migration. bohrium.com Dysregulation of RhoA activity is a common feature in many human cancers and is associated with multiple stages of cancer progression. ashpublications.org The protein's influence on the actin cytoskeleton is central to its role in cell migration. RhoA activation can lead to the formation of stress fibers and focal adhesions, which are crucial for cell motility. nih.govsemanticscholar.org However, the precise effect of RhoA on migration can be context-dependent, as either excessively high or low levels of RhoA activity can inhibit effective cell movement. nih.gov

In the context of proliferation, RhoA has been shown to be crucial for the transition from the G1 to the S phase of the cell cycle in some cancer cells. ashpublications.org It can influence the expression and activity of key cell cycle regulators. Furthermore, RhoA signaling can contribute to oncogenic transformation by mediating pathways initiated by other well-known oncogenes, such as Ras. cancerbiomed.orgnih.gov A specific signaling pathway triggered by RhoA is essential for the biogenesis of microvesicles from cancer cells, which can transfer oncogenic cargo to other cells, thereby promoting tumor growth and transformation. nih.govresearchgate.net

Table 1: Role of RhoA in Cell Proliferation and Migration

Cellular Process General Role of RhoA References
Cell Proliferation Regulates G1 to S phase transition in the cell cycle. ashpublications.org
Cell Migration Controls actin-myosin contractility, stress fiber formation, and focal adhesion dynamics. nih.govsemanticscholar.orgnih.gov
Oncogenic Transformation Mediates transforming signals from oncogenes like Ras and is involved in the generation of transforming microvesicles. cancerbiomed.orgnih.govnih.govresearchgate.net

Dysregulation in Specific Carcinomas (e.g., Ovarian Carcinoma, Breast Cancer)

Ovarian Carcinoma: In ovarian cancer, upregulation of RhoA is associated with tumor progression and more advanced disease stages. researchgate.net Increased levels of both RhoA and another family member, RhoC, have been observed in carcinomas compared to benign tumors. researchgate.net This upregulation is linked to enhanced invasiveness of ovarian cancer cells. The dysregulation of RhoA signaling in ovarian cancer can also be influenced by other cellular factors, such as microRNAs and other small GTPases like Ran. For instance, the loss of miRNA-204 activity can lead to the activation of a signaling cascade that includes RhoA, resulting in increased cell invasion.

Breast Cancer: The role of RhoA in breast cancer is multifaceted. Overexpression of RhoA has been linked to proliferation, invasion, and angiogenesis in breast cancer models. ashpublications.org Knockdown of RhoA has been shown to inhibit the growth and angiogenesis of breast cancer xenografts. ashpublications.org However, some studies suggest a more complex, and potentially tumor-suppressive, role. For example, reduced RhoA expression has been shown to enhance breast cancer metastasis to lymph nodes and lungs in a preclinical model. This was associated with a pro-tumor microenvironment and modulation of chemokine signaling. Furthermore, a high ratio of RhoA to another family member, RhoB, has been associated with the migratory and invasive properties of aggressive basal-like breast tumors. Overexpression of RhoA has also been shown to induce the immortalization of primary human mammary epithelial cells, a step towards preneoplastic transformation.

Table 2: Dysregulation of RhoA in Ovarian and Breast Cancer

Cancer Type Key Findings on RhoA Dysregulation References
Ovarian Carcinoma Upregulation of RhoA is associated with tumor progression and enhanced invasiveness. researchgate.net
Breast Cancer Can be both oncogenic (promoting proliferation and invasion) and tumor-suppressive (reduced expression enhancing metastasis). The ratio of RhoA/RhoB can influence migratory properties. ashpublications.org

Implication in Lymphoma and Multiple Myeloma Pathogenesis

Lymphoma: In various types of lymphoma, the role of RhoA is particularly complex, with both gain-of-function and loss-of-function mutations being reported. bohrium.com In some B-cell non-Hodgkin lymphomas, there is evidence for a tumor suppressor activity of RhoA. For instance, in mantle cell lymphoma, lower levels of RhoA are found in more aggressive subtypes, and depletion of RhoA increases cell proliferation and migration. Conversely, in angioimmunoblastic T-cell lymphoma (AITL), a recurrent G17V mutation in RHOA is found in a high percentage of cases. This mutation acts as a dominant-negative, impairing normal RhoA signaling and contributing to lymphomagenesis, often in cooperation with mutations in epigenetic regulators like TET2. In T-lymphoma cells, RhoA is required, but not sufficient on its own, for invasion and requires cooperation with other Rho family GTPases like Rac1 and Cdc42.

Multiple Myeloma: In the context of multiple myeloma, RhoA plays a crucial role in the interaction of myeloma cells with the bone marrow microenvironment, which is critical for disease pathogenesis. RhoA is involved in the adhesion of multiple myeloma cells to bone marrow stromal cells and in their chemotaxis and motility, which are processes regulated by factors like stromal cell-derived factor-1 (SDF-1). The Wnt3/RhoA/ROCK signaling pathway has been implicated in adhesion-mediated drug resistance in multiple myeloma, suggesting that RhoA signaling contributes to the survival of myeloma cells.

Involvement in Autoimmune and Immunodeficiency Disorders

The critical role of RhoA in regulating immune cell function positions it as a key player in the pathogenesis of autoimmune and immunodeficiency disorders. RhoA signaling is pivotal for the development, activation, and migration of various immune cells, including T cells, B cells, neutrophils, and macrophages.

Links to Systemic Lupus Erythematosus (SLE) and Psoriasis

Systemic Lupus Erythematosus (SLE): SLE is an autoimmune disease characterized by the abnormal activation of the type I interferon (IFN) pathway. Studies have shown that the expression of RhoA is significantly higher in the peripheral blood mononuclear cells (PBMCs) of SLE patients compared to healthy controls. This increased RhoA expression positively correlates with type I IFN scores and the expression of IFN-stimulated genes. Mechanistically, RhoA appears to positively regulate the activation of the type I IFN response pathway. Reducing RhoA expression or inhibiting its downstream effector, ROCK, can decrease the aberrant type I IFN signaling in SLE patient cells, suggesting that targeting the RhoA GTPase could be a therapeutic strategy for SLE.

Psoriasis: Psoriasis is a chronic inflammatory skin disease driven by the interplay between immune cells and keratinocytes, with the IL-23/IL-17 axis playing a central role. While direct studies on RhoA's role in psoriasis are less extensive, the involvement of Rho-GTPase pathways in differentiating treatment responses in psoriatic arthritis has been noted. Given RhoA's established role in T-cell function and inflammatory signaling, it is plausible that its dysregulation contributes to the pathogenesis of psoriasis. For instance, T-cell activation and migration, which are central to psoriatic inflammation, are processes regulated by RhoA. The Rho-GTPase RAC1, which is closely related to RhoA, has been implicated in psoriatic disease.

Contribution to Inborn Errors of Immunity

Inborn errors of immunity, also known as primary immunodeficiencies (PIDs), are a group of genetic disorders that impair the immune system. While mutations in the RHOA gene itself have not been definitively linked to a specific PID, the broader Rho GTPase signaling network is critical for proper immune function. Deleterious mutations in genes encoding other Rho GTPases, such as Rac2, Cdc42, and RhoH, as well as their regulators like DOCK2 and DOCK8, are known to cause PIDs. These "Rhopathies" are characterized by defective immune cell functions, including impaired motility, signaling, development, and maturation.

The essential role of RhoA in the development and function of both innate and adaptive immune cells suggests that disruptions in its signaling pathway could contribute to immunodeficiency phenotypes. bohrium.com RhoA is crucial for processes such as neutrophil recruitment, T-cell activation, and B-cell responses. researchgate.net Therefore, while direct mutations in RHOA may not be a common cause of PIDs, the integrity of the RhoA signaling cascade is vital for a healthy immune system, and its dysregulation through various mechanisms could contribute to the pathology of certain inborn errors of immunity.

Association with Epidermodysplasia Verruciformis and Lung Disease

Deficiency of the RhoH protein is strongly associated with a rare, autosomal recessive genetic disorder known as Epidermodysplasia Verruciformis (EV). mdpi.comyoutube.comnih.gov This condition is characterized by a profound susceptibility to infection by specific types of human papillomaviruses (HPVs), particularly the beta-papillomaviruses (β-HPVs), which are typically harmless in immunocompetent individuals. mdpi.comyoutube.com In patients with EV, these HPV infections lead to the formation of widespread, persistent wart-like lesions and have a high propensity to progress to non-melanoma skin cancers, especially on sun-exposed areas. mdpi.com

The underlying mechanism for this susceptibility stems from the critical role of RhoH in T-cell development and function. researchgate.netyoutube.com Studies have identified homozygous loss-of-function mutations in the RHOH gene in individuals with EV. mdpi.comnih.gov These mutations result in an absence of functional RhoH protein, leading to significant T-cell defects. youtube.com Specifically, RhoH deficiency impairs T-cell receptor (TCR) signaling, a crucial process for the activation and response of T-cells to pathogens. researchgate.netyoutube.com This impairment leads to a reduced number of naïve T-cells and a skewed population of predominantly effector memory T-cells. youtube.com The compromised T-cell immunity is believed to be the primary reason for the inability to control the cutaneous HPV infections that characterize EV. youtube.comnih.gov

In addition to the hallmark skin manifestations of EV, patients with RhoH deficiency have also been reported to suffer from recurrent lung disease and other opportunistic infections. researchgate.net This broader susceptibility to infections further underscores the systemic immunodeficiency caused by the absence of functional RhoH protein and its impact on T-cell mediated immunity.

Condition Genetic Basis Key Pathogenic Mechanism Clinical Manifestations
Epidermodysplasia Verruciformis (EV)Homozygous loss-of-function mutations in the RHOH gene. mdpi.comnih.govImpaired T-cell receptor (TCR) signaling and defective T-cell mediated immunity. researchgate.netyoutube.comHigh susceptibility to beta-human papillomavirus (β-HPV) infections, leading to widespread skin lesions and an increased risk of skin cancer. mdpi.comyoutube.com
Associated Lung DiseaseHomozygous loss-of-function mutations in the RHOH gene. researchgate.netSystemic T-cell immunodeficiency. youtube.comRecurrent opportunistic pulmonary infections. researchgate.net

Interaction with Pathogenic Factors

The function of RhoH and its role in the immune system can be directly subverted by factors from pathogenic microorganisms.

Target for Bacterial Peptidases (e.g., Yersinia pestis YopT)

The Rho family of GTPases are common targets for bacterial effector proteins that aim to disrupt the host cell's cytoskeleton and signaling pathways, thereby aiding in immune evasion. nih.govnih.gov One such effector is YopT, a cysteine peptidase secreted by pathogenic Yersinia species, including Yersinia pestis, the causative agent of plague. nih.gov

YopT functions by recognizing and cleaving Rho family GTPases at their C-terminal region. nih.govnih.gov This cleavage occurs just upstream of a post-translationally added lipid group (a process called prenylation), which is essential for anchoring the GTPase to the cell membrane. nih.govnih.gov The removal of this lipid anchor causes the Rho protein to be released from the membrane into the cytosol, leading to its inactivation. nih.govnih.gov

Key to YopT's substrate recognition is a polybasic region (a sequence of positively charged amino acids) located near the C-terminus of the Rho GTPase, in addition to the prenylated cysteine itself. nih.govnih.gov While direct cleavage of RhoH by YopT has not been definitively demonstrated in all studies, the structural characteristics of RhoH suggest it is a potential substrate. The RhoH protein possesses both a C-terminal polybasic domain and a CAAX box motif (CKIF), which signals for prenylation. These features are consistent with the known substrate requirements for YopT.

Enzyme Source Target Mechanism of Action Consequence
YopTYersinia pestisRho family GTPases (potential for RhoH) nih.govCysteine peptidase activity cleaves the C-terminus of the target protein, removing the membrane-anchoring lipid group. nih.govnih.govInactivation of the Rho GTPase by displacing it from the cell membrane, disrupting host cell signaling and cytoskeletal arrangement. nih.govnih.gov

Given that RhoH is critical for immune cell function, its potential targeting and inactivation by bacterial peptidases like YopT represents a direct mechanism of pathogenesis, allowing the pathogen to undermine the host's immune response.

Research Methodologies for Investigating Rhoh12 Protein

Genetic Manipulation Techniques

Genetic manipulation is fundamental to understanding the in vivo roles of rhoH12. These techniques allow for the controlled expression, disruption, and modification of the rhoH12 gene to observe the resulting phenotypic changes.

Gene Amplification and Overexpression Systems

Gene amplification is a process that results in an increased number of copies of a specific gene. In the context of rhoH12 research, this is often achieved to study the effects of its overexpression. One documented method involves the cotransfection of the normal human rhoH12 allele with a dihydrofolate reductase (DHFR) gene. tandfonline.comnih.gov This system allows for the selection of cells that have amplified the integrated genes, leading to significantly higher levels of rhoH12 protein. Studies utilizing this approach have demonstrated that amplification of rhoH12 in NIH 3T3 mouse fibroblasts can lead to colonies with a reduced dependence on serum for growth, higher saturation densities, and tumorigenicity when injected into nude mice. tandfonline.comnih.gov This suggests a role for rhoH12 in cell growth and transformation.

Overexpression can also be achieved by cloning the rhoH12 cDNA into various expression vectors that are then introduced into host cells, such as bacteria, insect cells, or mammalian cells. sigmaaldrich.com These systems can be engineered for high-level protein production, which is essential for subsequent purification and biochemical characterization. rndsystems.com

Table 1: Comparison of Gene Amplification and Overexpression Systems

FeatureGene Amplification (e.g., DHFR cotransfection)Vector-Based Overexpression
Principle Selection for cells with increased copy number of the target gene.Introduction of a high-copy number plasmid or a strong promoter driving target gene expression.
Integration Stable integration into the host genome.Can be transient or stable.
Expression Level Can achieve very high and stable expression levels.Varies depending on the vector, promoter, and host cell line.
Application Studying the long-term effects of gene dosage in cell lines.High-throughput protein production for purification and functional studies.

Targeted Gene Disruption and Knockout Models

To understand the loss-of-function phenotype of rhoH12, researchers can employ targeted gene disruption techniques to create knockout models. While specific literature on a rhoH12 knockout model is not prevalent, the methodologies are well-established for other Rho family members like RhoA. cyagen.comnih.gov These techniques typically involve homologous recombination in embryonic stem (ES) cells. nih.gov A targeting vector is constructed with sequences homologous to the rhoH12 gene, but with a portion of the gene replaced by a selectable marker, such as a neomycin resistance gene. nih.gov This vector is introduced into ES cells, and cells that have undergone homologous recombination are selected. These modified ES cells are then injected into blastocysts to generate chimeric mice, which can then be bred to produce homozygous knockout animals. nih.gov

The Cre-loxP system is a more sophisticated method that allows for conditional knockouts, where the gene is disrupted in specific tissues or at a particular time. nih.gov This is particularly useful if a constitutive knockout is lethal. The development of a rhoH12 knockout model would be invaluable for dissecting its physiological roles in a whole-organism context. For instance, knockout models of the related gene Rdh12 have been created using CRISPR/Cas9 technology to study its function. cyagen.krresearchgate.net

Site-Directed Mutagenesis for Functional Analysis

Site-directed mutagenesis is a precise technique used to create specific mutations in the DNA sequence of the rhoH12 gene. youtube.comnih.govyoutube.com This allows researchers to alter individual amino acids in the this compound to investigate their importance for its structure and function. nih.gov For example, specific amino acid substitutions can be made in the active site to study the mechanism of GTP hydrolysis or nucleotide binding. nih.gov

A notable study on rhoH12 involved the creation of variants with substitutions at residues analogous to those that cause oncogenic activation in the related Ras proteins, such as replacing glycine (B1666218) at residue 14 with valine and glutamine at residue 64 with leucine (B10760876). tandfonline.comnih.govnih.gov These mutants were then expressed in cells to determine their effects on cellular phenotypes like focus formation and growth in soft agar (B569324). tandfonline.comnih.gov This approach is crucial for creating constitutively active or dominant-negative versions of rhoH12, which are powerful tools for dissecting its signaling pathways. The process typically involves using a plasmid containing the wild-type rhoH12 cDNA as a template and specially designed primers containing the desired mutation in a polymerase chain reaction (PCR). youtube.comnih.gov

Protein Expression and Purification Approaches

To perform detailed biochemical and structural studies, it is necessary to produce large quantities of pure this compound. This is achieved through recombinant protein expression and purification.

The rhoH12 gene is cloned into an expression vector, often with a tag such as a polyhistidine (His-tag) or glutathione (B108866) S-transferase (GST) tag, to facilitate purification. The choice of expression system is critical and can include:

Bacterial Systems (e.g., E. coli): This is a cost-effective and rapid method for producing large amounts of protein. sigmaaldrich.com However, bacterial systems lack the machinery for post-translational modifications that may be required for the proper folding and function of some eukaryotic proteins. sigmaaldrich.com

Insect Cell Systems (e.g., Baculovirus-based): These systems can perform many of the post-translational modifications found in mammalian cells and are capable of producing high yields of soluble protein. caltagmedsystems.co.uk

Mammalian Cell Systems (e.g., CHO, HEK293 cells): These systems are ideal for producing proteins with the most authentic post-translational modifications and folding, but they are generally more time-consuming and expensive. rndsystems.com

Once expressed, the cells are harvested and lysed. The recombinant this compound is then purified from the cell lysate using a combination of chromatography techniques. Affinity chromatography is a common first step, where the tagged protein is captured on a resin that specifically binds to the tag. unc.edu Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity. nih.govnih.gov

Biochemical Assays for GTPase Activity and Nucleotide Binding

As a GTPase, the central function of rhoH12 is to bind and hydrolyze guanosine (B1672433) triphosphate (GTP). A variety of biochemical assays are used to quantify these activities.

GTPase Activity Assays: These assays measure the rate at which rhoH12 hydrolyzes GTP to GDP. A common method is a colorimetric assay that detects the release of inorganic phosphate (B84403) (Pi) during GTP hydrolysis. plos.org Another approach is the "pull-down" assay, which uses an effector protein that specifically binds to the active, GTP-bound form of the GTPase. cytoskeleton.comnih.gov The amount of active GTPase is then quantified by Western blotting. nih.gov G-LISA (GTPase-linked immunosorbent assay) is a more quantitative and higher-throughput alternative to the pull-down assay, providing a colorimetric or chemiluminescent readout. cytoskeleton.comcytoskeleton.com

Nucleotide Binding Assays: These assays determine the affinity of rhoH12 for GTP and GDP. A common technique involves the use of radiolabeled nucleotides (e.g., [³⁵S]GTPγS, a non-hydrolyzable GTP analog). nih.gov The protein is incubated with the radiolabeled nucleotide, and the amount of bound nucleotide is measured after separating the protein-nucleotide complex from the free nucleotide, often by filtration. nih.gov Fluorescence polarization is a non-radioactive alternative where a fluorescently labeled nucleotide is used. nih.gov The binding of the protein to the fluorescent nucleotide causes a change in the polarization of the emitted light, which can be measured to determine binding affinity. nih.gov

Cell-Based Assays

Cell-based assays are crucial for understanding the function of rhoH12 in a cellular context. These assays can provide insights into its role in various cellular processes.

Proliferation and Transformation Assays: As demonstrated in studies on rhoH12, its overexpression can lead to changes in cell growth and tumorigenicity. tandfonline.comnih.gov These phenotypes can be quantified through various assays, including cell counting, colony formation assays, and soft agar assays to measure anchorage-independent growth. tandfonline.comnih.gov

Reporter Gene Assays: These assays are used to study the effect of rhoH12 on specific signaling pathways. A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest. Changes in reporter gene expression can indicate whether rhoH12 activates or inhibits the pathway. nih.govnih.gov

Protein-Protein Interaction Assays: To identify proteins that interact with rhoH12, techniques such as co-immunoprecipitation and pull-down assays from cell lysates can be used. nih.gov More advanced cell-based methods include Förster resonance energy transfer (FRET) and bimolecular fluorescence complementation (BiFC), which can visualize protein interactions in living cells. europeanpharmaceuticalreview.comrevvity.com

Cellular Localization Studies: Determining the subcellular localization of rhoH12 is important for understanding its function. This can be achieved by immunofluorescence microscopy using antibodies specific to rhoH12 or by expressing a fusion protein of rhoH12 with a fluorescent tag like GFP. nih.govplos.orgyoutube.com

Table 2: Summary of Common Cell-Based Assays for RhoH12 Research

Assay TypePrincipleInformation Gained
Proliferation Assays Measuring the rate of cell division.Role of rhoH12 in cell growth control.
Transformation Assays Assessing anchorage-independent growth and focus formation.Involvement of rhoH12 in oncogenic transformation.
Reporter Gene Assays Monitoring the activity of specific signaling pathways.Identification of downstream pathways regulated by rhoH12.
Protein-Protein Interaction Assays Detecting physical associations between proteins.Identification of rhoH12 effectors, regulators, and binding partners.
Cellular Localization Studies Visualizing the subcellular distribution of the protein.Insights into where rhoH12 exerts its function within the cell.

Transfection and Stable Cell Line Generation

A foundational technique for studying the function of RhoH12 involves modulating its expression in cultured cells through transfection. thermofisher.comproteogenix.science This process introduces foreign genetic material—specifically, DNA constructs containing the rhoH12 gene—into a host cell line. altogenlabs.comdanaher.com Commonly used host cells for such studies include fibroblast lines like Rat-1 and NIH 3T3. nih.govnih.govresearchgate.net

Researchers can introduce the normal RhoH12 allele or engineered variants with specific mutations. nih.govresearchgate.net These mutations can be designed to mimic oncogenic activation seen in related proteins, such as replacing glycine at residue 14 with valine (G14V) or glutamine at residue 64 with leucine (Q64L). nih.govresearchgate.net The delivery of these constructs can be achieved through several methods, including chemical transfection, electroporation, or viral transduction using vectors like lentiviruses. altogenlabs.comdanaher.com

To study the long-term effects of RhoH12 expression, stable cell lines are generated. thermofisher.com This is achieved by co-transfecting the rhoH12 gene with a selectable marker, often a gene conferring antibiotic resistance. altogenlabs.com When the transfected cells are cultured in a medium containing the specific antibiotic (e.g., G418 or puromycin), only the cells that have successfully integrated the foreign DNA into their genome will survive and proliferate. thermofisher.com This selection process results in a homogenous population of cells with sustained, long-term expression of the this compound, which is crucial for subsequent functional assays. proteogenix.science The successful generation of the stable cell line and the expression level of the protein are typically confirmed by qRT-PCR and Western blot analysis. altogenlabs.com

Parameter Description Common Cell Lines Selection Method Source
Objective To achieve long-term, stable expression of the this compound or its mutants.Rat-1, NIH 3T3, CHO, HeLaAntibiotic selection (e.g., G418, Puromycin) altogenlabs.comnih.gov
Method Introduction of a plasmid vector containing the rhoH12 gene and a selectable marker into host cells. thermofisher.comdanaher.com
Validation Confirmation of transgene integration and protein expression.qRT-PCR, Western Blot altogenlabs.com

Analysis of Cell Proliferation and Cell Cycle Progression

Once stable cell lines are established, researchers can investigate the impact of RhoH12 on cell growth and division. abcam.com Studies have shown that amplification of normal RhoH12 can lead to significant changes in cell behavior, such as a reduced dependence on serum for growth and the ability to grow to higher saturation densities in culture. nih.govresearchgate.net

Several assays are employed to quantify these effects:

Proliferation Assays: These methods measure the rate of cell division. abcam.com This can involve direct cell counting over time or metabolic assays that measure the activity of viable cells. A key finding is that increased RhoH12 expression can confer a growth advantage. nih.gov

DNA Synthesis Analysis: To directly measure proliferation, assays utilizing synthetic nucleoside analogs like Bromodeoxyuridine (BrdU) or ethynyldeoxyuridine (EdU) are used. abcam.com Actively dividing cells incorporate these analogs into their newly synthesized DNA, which can then be detected and quantified. abcam.com

Cell Cycle Analysis: Flow cytometry is a powerful tool for analyzing the distribution of cells throughout the different phases of the cell cycle (G1, S, G2/M). researchgate.net Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured for each cell. This allows researchers to determine if RhoH12 expression alters the length or progression through specific cell cycle phases. researchgate.net The Rho family of proteins has been shown to be involved in the G1/S transition and is also critically involved in mitosis. nih.gov

Assay Type Principle Typical Finding for Increased RhoH12 Source
Saturation Density Measures the maximum cell density reached in a culture dish.Increased saturation density. nih.govresearchgate.net
Serum Dependence Assesses the ability of cells to grow in low-serum conditions.Reduced dependence on serum. nih.govresearchgate.net
DNA Synthesis (BrdU/EdU) Detection of nucleoside analog incorporation during DNA replication.Increased rate of DNA synthesis. abcam.com
Flow Cytometry Staining of cellular DNA to determine the percentage of cells in G1, S, and G2/M phases.Alterations in cell cycle phase distribution. researchgate.netnih.gov

Cytoskeletal Staining and Microscopy for Actin Dynamics

RhoH12 is a pivotal regulator of the actin cytoskeleton. sinobiological.comnih.gov Its activity is crucial for the formation of structures like actin stress fibers, which are contractile bundles of actin filaments essential for cell adhesion and morphology. creative-diagnostics.com To visualize the effects of RhoH12 on the cytoskeleton, researchers use specific staining techniques coupled with fluorescence microscopy. nih.govthermofisher.com

The most common method for visualizing F-actin (filamentous actin) is staining with fluorescently-conjugated phalloidin. biotium.com Phalloidin is a toxin that binds with high selectivity to F-actin, and when linked to a fluorescent dye, it allows for detailed imaging of actin-containing structures within fixed and permeabilized cells. biotium.comnih.gov

Advanced microscopy techniques are used to capture these images:

Confocal Microscopy: This technique provides high-resolution images and allows for the 3D reconstruction of cellular structures, enabling a detailed view of stress fiber organization. nih.gov

Live-Cell Imaging: To study the dynamic nature of the actin cytoskeleton, probes like SiR-actin can be used in living cells. synentec.com Spinning disk confocal microscopy is particularly suited for observing rapid actin remodeling processes in real-time. nih.gov

By comparing cells with normal and altered RhoH12 expression, researchers can directly observe changes in cell shape, the abundance and organization of stress fibers, and the formation of other actin-based structures like lamellipodia and filopodia. synentec.comnih.gov

Cell Migration and Invasion Assays

The dynamic regulation of the actin cytoskeleton by RhoH12 directly influences cell motility. frontiersin.org In vitro assays are essential for quantifying the effects of RhoH12 on cell migration and invasion, which are critical processes in development and disease, particularly cancer metastasis. nih.gov

Commonly used assays include:

Wound-Healing (Scratch) Assay: A confluent monolayer of cells is mechanically "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored and measured.

Transwell Migration (Boyden Chamber) Assay: This assay measures chemotaxis, or directed cell movement towards a chemical attractant. sigmaaldrich.com Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified. nih.govsigmaaldrich.com

Transwell Invasion Assay: This is a modification of the migration assay that assesses a cell's ability to move through an extracellular matrix (ECM) barrier. nih.gov The transwell membrane is coated with a layer of Matrigel, a basement membrane model. nih.govfrontiersin.org Invasive cells must degrade this matrix to migrate through the pores. Studies have shown that depleting RhoA can, in some cell types, lead to an increase in invasion through Matrigel. nih.gov

Protein-Protein Interaction Studies

To understand the signaling pathways through which RhoH12 exerts its effects, it is crucial to identify its interacting partners. embopress.org A combination of immunological and proteomic techniques is used to isolate RhoH12 and its associated proteins from cell lysates.

Immunoprecipitation and Western Immunoblotting

Immunoprecipitation (IP) is a technique used to enrich a specific protein and its binding partners from a complex mixture like a cell lysate. scbt.com The process involves using an antibody that specifically binds to the target protein (RhoH12). nih.gov This antibody-protein complex is then captured on beads (e.g., Protein A/G agarose) and pulled out of the solution. scbt.com

Following IP, Western Immunoblotting (Western Blot) is used for detection. researchgate.net The immunoprecipitated proteins are separated by size using SDS-PAGE and transferred to a membrane. researchgate.net The membrane is then probed with an antibody against the protein of interest to confirm its presence or with antibodies against suspected binding partners. bio-rad-antibodies.com This combined IP-Western Blot approach was used to detect the p21rho protein product of the rhoH12 gene in transfected cell lines. nih.govnih.gov

Affinity Chromatography and Mass Spectrometry-Based Proteomics

To identify a broad and unbiased range of interacting proteins, affinity purification is coupled with mass spectrometry (AP-MS). nih.gov This powerful proteomic approach allows for the large-scale identification of protein complex components. nih.gov

The workflow is as follows:

Affinity Purification: Similar to IP, this step involves capturing the bait protein (RhoH12) along with its entire interacting complex from a cell lysate. nih.gov This can be done using a specific antibody or by expressing a tagged version of RhoH12 (e.g., with a His-tag or Flag-tag) that can be purified on an affinity column. researchgate.net

Mass Spectrometry (MS): The purified protein complexes are eluted, digested into smaller peptides, and then analyzed by a mass spectrometer. nih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides with high accuracy. bu.edu

Protein Identification: The resulting peptide mass data is matched against protein sequence databases to identify the full suite of proteins that were present in the original complex. thermofisher.com

This AP-MS strategy is a critical tool for mapping the RhoH12 interactome, revealing novel binding partners and providing a comprehensive view of the signaling networks it regulates. embopress.orgnih.gov

Advanced Imaging Techniques (e.g., Super-resolution Imaging)

The study of Rho family GTPases, including RhoH12, has been significantly advanced by the development of sophisticated imaging techniques that overcome the diffraction limit of conventional light microscopy. bohrium.comnih.gov These super-resolution methods allow for the visualization of molecular localizations and dynamics at the nanoscale, providing unprecedented insights into the subcellular activities of these proteins. nih.govmoleculardevices.com While specific applications of these techniques to RhoH12 are not yet widely documented, the methodologies established for other Rho proteins are directly applicable.

Several key super-resolution techniques are employed to investigate Rho GTPase function. nih.govelifesciences.org

Stimulated Emission Depletion (STED) Microscopy : STED microscopy achieves super-resolution by using a second, doughnut-shaped laser beam to quench fluorescence at the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. nih.govresearchgate.netresearchgate.net This technique is valuable for imaging the fine details of cellular structures and the localization of Rho proteins within them. bohrium.comnih.gov

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) : PALM and STORM are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and imaging of sparse subsets of fluorescent molecules. wikipedia.orgnih.govabberior.rocksfsu.edu By mathematically localizing the center of each molecule's emission, a composite super-resolution image is constructed. wikipedia.orgabberior.rocks These methods are particularly powerful for visualizing the organization of Rho GTPases in signaling clusters and their dynamic interactions with regulators and effectors. nih.govresearchgate.netcore.ac.uk

These advanced imaging techniques are often applied in live-cell imaging experiments to observe the spatio-temporal dynamics of Rho GTPase signaling. elifesciences.orgnih.govnih.govnih.gov Using genetically encoded fluorescent protein tags (like GFP) or specific organic dyes, researchers can track the movement, activation state, and protein-protein interactions of Rho family members in real-time. elifesciences.orgrupress.orgresearchgate.net For instance, Förster Resonance Energy Transfer (FRET)-based biosensors, which change their fluorescent properties upon protein activation, can be combined with super-resolution microscopy to map the precise locations of active Rho GTPases within a cell. nih.govnih.gov Such approaches have revealed that Rho GTPase activity is not uniform but is organized into dynamic, micrometer-scale patterns that fluctuate over seconds. nih.gov

Applying these methodologies to RhoH12 would enable researchers to determine its precise subcellular localization, its potential association with specific membrane domains or cytoskeletal structures, and its dynamic recruitment to signaling complexes upon cellular stimulation.

Functional Studies in Model Organisms and Cell Lines

The functional characterization of RhoH12 and its homologs has been pursued in a variety of experimental systems, from simple eukaryotes to mammalian cell lines. These models are crucial for dissecting the protein's role in fundamental cellular processes and its potential involvement in disease.

One key experimental approach involves the transfection of cell lines, such as Rat-1 and NIH 3T3 mouse fibroblasts, with the human rhoH12 gene. nih.gov In a notable study, amplification of the normal rhoH12 allele in these cells led to colonies that exhibited a reduced dependency on serum for growth, achieved higher saturation densities, and were tumorigenic when injected into nude mice. nih.gov This demonstrates the oncogenic potential of RhoH12 overexpression. However, mutant versions of RhoH12, with amino acid substitutions mirroring the activating mutations in Ras proteins, did not by themselves cause focus formation or growth in soft agar. nih.gov

Rodent models, particularly mice, are indispensable tools for investigating the in vivo functions of Rho GTPases in the context of a whole organism. nih.govnih.govyoutube.com Methodologies such as the generation of knockout (KO) and transgenic mice allow for the detailed examination of a gene's role in development, normal physiology, and disease pathogenesis. youtube.commdpi.com

Knockout Models : In this approach, a specific gene is inactivated or "knocked out." youtube.com Creating a RhoH12 KO mouse would allow researchers to study the consequences of a complete loss of RhoH12 function throughout development and in adult tissues. This can reveal essential roles of the protein; for example, if the knockout is embryonically lethal, it indicates a critical function in development. youtube.com

Transgenic Models : Conversely, transgenic models involve the introduction of a new or modified gene. youtube.com A transgenic mouse overexpressing RhoH12, for instance, could be used to study the effects of increased RhoH12 activity, building upon the findings from cell culture that showed overexpression can be tumorigenic. nih.govnih.gov

While specific RhoH12 knockout or transgenic mouse models have not been extensively described in the literature, studies on closely related Rho family members provide a framework for potential research. For example, mouse models have been instrumental in defining the roles of RhoA in mammary gland development and tumorigenesis. nih.gov The high degree of homology between Rho proteins suggests that similar approaches for RhoH12 would yield valuable insights into its specific physiological and pathological functions. The aforementioned study involving the transfection of mouse fibroblasts with human rhoH12 and subsequent injection into nude mice serves as a foundational rodent model, directly implicating RhoH12 in tumorigenesis. nih.gov

The evolutionary conservation of the Rho gene family allows for the use of simpler, genetically tractable organisms to study fundamental aspects of their function. nih.gov

Saccharomyces cerevisiae : The budding yeast S. cerevisiae possesses a RhoH12 homolog, RHO1. nih.gov Human RhoH12 shares 81.8% amino acid similarity with the yeast RHO1 protein. nih.gov In yeast, RHO1 is an essential GTPase that acts as a key regulator of cell wall integrity and actin cytoskeleton organization. biologists.comyeastgenome.orgnih.govembopress.org It controls the activity of multiple downstream effectors, including protein kinase C (Pkc1) and β-1,3-glucan synthase, which are crucial for cell wall synthesis. biologists.comembopress.org Studies in yeast, with its powerful genetic tools, allow for the detailed dissection of the signaling pathways upstream and downstream of RHO1, providing a model for the core functions of its human homolog. nih.govmdpi.com

Drosophila melanogaster : The fruit fly D. melanogaster is a powerful model for studying developmental processes. nih.gov The Rho family of GTPases in Drosophila is essential for a wide range of morphogenetic events, including gastrulation and dorsal closure, which involve complex, coordinated changes in cell shape and movement. nih.govnih.gov Functional studies in Drosophila, often involving the expression of dominant-negative or constitutively active forms of Rho proteins in specific tissues, have been crucial in deciphering their signaling pathways in vivo. biologists.comresearchgate.net Given the high conservation of these pathways, findings in Drosophila on morphogenesis and cytoskeleton regulation can be extrapolated to understand the potential roles of RhoH12 in mammalian development. nih.gov

Aplysia : The marine snail Aplysia californica is a classic model for the neurobiological study of learning and memory. pressbooks.pubfrontiersin.orgcsbsju.edu Research in this organism has revealed that Rho GTPases are critical regulators of synaptic plasticity, the cellular mechanism underlying memory formation. nih.gov The human this compound shows a remarkable 96.8% similarity to the Aplysia rho product, suggesting a highly conserved function. nih.gov Studies in Aplysia on how Rho signaling contributes to the structural and functional changes at synapses during learning provide a valuable comparative framework for investigating the potential roles of RhoH12 in the mammalian nervous system. nih.govresearchgate.net

Q & A

Q. Q. What in vivo models are suitable for studying RhoH12’s role in tumor metastasis?

  • Answer:
  • Xenograft models: Inject RhoH12-overexpressing cancer cells into immunodeficient mice and track metastasis via bioluminescence .
  • Conditional knockout mice: Use Cre-lox systems to delete RhoH12 in specific tissues and monitor tumor progression .

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